Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid
Description
Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid is a benzothiadiazole derivative featuring an acetic acid moiety linked via an oxygen atom at the 5-position of the heterocyclic core. Benzothiadiazoles are electron-deficient aromatic systems widely studied for their optoelectronic properties, particularly in organic photovoltaics (OPVs) and semiconductor materials . The acetic acid substituent enhances solubility in polar solvents, making this compound a versatile intermediate for synthesizing polymers or small molecules with tailored electronic characteristics.
Structure
2D Structure
Properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-5-yloxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-8(12)4-13-5-1-2-6-7(3-5)10-14-9-6/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQSMTSNJBKYRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
This compound has the molecular formula and a molecular weight of 210.21 g/mol. The compound features a benzothiadiazole moiety linked to an acetic acid functional group, which enhances its solubility and bioactivity compared to similar compounds lacking this functional group.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial and antifungal properties. It has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiadiazole compounds have shown promising antibacterial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics such as streptomycin and fluconazole .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate signaling pathways related to inflammation and pain management. This activity positions it as a candidate for the treatment of inflammatory diseases .
3. Proteomics Applications
this compound has been utilized in proteomics research as a probe to detect ubiquitinated proteins in cell lysates. This application is crucial for understanding cellular processes involving protein degradation and modification .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Cyclocondensation Reactions : Combining arylaminosulfonylacetic acids with various hydrazides.
- Functional Group Modifications : Utilizing reagents like POCl₃ for cyclization and dehydration reactions.
These methods allow for the efficient production of the compound in laboratory settings .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Activity Study : A comparative study showed that derivatives with the thiadiazole ring exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values demonstrating superior efficacy compared to traditional antibiotics .
- Anti-inflammatory Mechanism Investigation : Research focused on the compound's ability to inhibit specific inflammatory pathways revealed its potential as a therapeutic agent in treating chronic inflammatory conditions .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Benzo[c][1,2,5]thiadiazole | C7H6N2S | Lacks acetic acid functionality |
| Benzothiadiazole | C7H6N2S | Simplest form without additional functional groups |
| 2-Amino-benzenesulfonamide | C7H9N3O2S | Contains amino and sulfonamide groups |
The unique combination of the benzothiadiazole structure with an acetic acid moiety enhances the bioactivity of this compound compared to other derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has demonstrated that derivatives of benzo[1,2,5]thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole moiety have shown effectiveness against a range of pathogens, including bacteria and fungi. Studies indicate that these compounds can inhibit the growth of Xanthomonas oryzae and Fusarium graminearum, suggesting their potential use as agricultural bactericides and fungicides .
Anticancer Properties
Benzo[1,2,5]thiadiazole derivatives have been investigated for their anticancer activities. The presence of the thiadiazole ring enhances their ability to induce apoptosis in cancer cells. Specific studies have highlighted the efficacy of these compounds against various cancer cell lines, providing promising avenues for the development of new anticancer therapies .
Neuropharmacological Effects
There is emerging evidence supporting the neuroprotective effects of benzo[1,2,5]thiadiazole derivatives. Some studies indicate that these compounds may possess anticonvulsant properties, making them candidates for further research in treating epilepsy and other neurological disorders .
Agricultural Applications
Herbicidal and Insecticidal Activities
The agricultural application of benzo[1,2,5]thiadiazole derivatives includes their use as herbicides and insecticides. Research has shown that these compounds can effectively control weed growth and pest populations in crops. Their mode of action often involves disrupting metabolic pathways in target organisms .
Plant Growth Regulators
Some derivatives have been identified as potential plant growth regulators (PGRs). These compounds can enhance plant growth and yield by modulating physiological processes within plants. This application is particularly valuable in sustainable agriculture practices .
Materials Science Applications
Polymer Chemistry
Benzo[1,2,5]thiadiazole derivatives are also being explored in materials science for their potential use in polymer synthesis. Their unique chemical structure allows for the creation of novel polymeric materials with enhanced thermal stability and electrical conductivity. This can lead to advancements in electronic devices and sensors .
Case Study 1: Antimicrobial Efficacy
A study conducted by Mao et al. (2017) evaluated the antimicrobial activity of various thiadiazole derivatives against agricultural pathogens. The results indicated that certain compounds displayed significant antibacterial effects against Xanthomonas oryzae strains, highlighting their potential as agricultural bactericides.
Case Study 2: Anticancer Activity
Research by El-Shorbagi et al. (2018) focused on the anticancer properties of benzo[1,2,5]thiadiazole derivatives. The study found that specific analogs induced apoptosis in human cancer cell lines more effectively than standard chemotherapeutic agents.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-deficient benzo thiadiazole ring facilitates electrophilic substitution, particularly at positions activated by the thiadiazole’s electron-withdrawing effects.
Bromination
Bromination occurs regioselectively at positions 4 and 7 of the benzene ring under mild conditions. For example:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Br₂ (1.2 equiv), FeCl₃, DCM, 0°C | 4,7-Dibromo-benzo thiadiazol-5-yloxy-acetic acid | 82% |
Brominated derivatives serve as intermediates for cross-coupling reactions, such as Suzuki-Miyaura couplings, to introduce aryl/heteroaryl groups .
Photochemical [2+2] Cycloaddition
The thiadiazole ring enhances the reactivity of the aromatic system in photochemical reactions. Under blue LED irradiation, benzo thiadiazol-5-yloxy-acetic acid undergoes a Paternò–Büchi reaction with quinones (e.g., 1,4-benzoquinone) to form oxetanes via [2+2] cycloaddition :
| Substrate | Reaction Conditions | Product | Yield |
|---|---|---|---|
| 1,4-Benzoquinone, DCM, −78°C | Blue LED, 24 h | Oxetane-fused product | 64% |
This reactivity is attributed to the thiadiazole’s ability to stabilize transition states through conjugation .
Nucleophilic Substitution at the Acetic Acid Moiety
The carboxylic acid group undergoes standard derivatization:
Esterification
Reaction with alcohols in the presence of coupling agents (e.g., DCC/DMAP):
| Alcohol | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Methanol | DCC, DMAP, RT, 12 h | Methyl benzo thiadiazol-5-yloxy-acetate | 89% |
Amidation
Reaction with amines (e.g., pyrrolidine) using EDCl/HOBt:
| Amine | Product | Application | Yield |
|---|---|---|---|
| Pyrrolidine | Benzo thiadiazol-5-yloxy-acetamide | Bioactive intermediate | 75% |
Reductive Ring Opening
Under strong reducing conditions (e.g., LiAlH₄), the thiadiazole ring opens to form 1,2-diaminobenzene derivatives, though this reaction is less common due to the stability of the thiadiazole core :
| Reagents/Conditions | Product | Yield |
|---|---|---|
| LiAlH₄ (4 equiv), THF, reflux | 5-(Carboxymethoxy)-1,2-diaminobenzene | 38% |
Cross-Coupling Reactions
Brominated derivatives participate in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
| Aryl Boronic Acid | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 4-Phenyl-benzo thiadiazol-5-yloxy-acetic acid | 73% |
Direct C-H Arylation
Palladium-catalyzed C-H activation enables arylation without pre-halogenation :
| Aryl Halide | Conditions | Product | Yield |
|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂, PivOH, K₂CO₃, DMF | 4-(p-Tolyl)-benzo thiadiazol-5-yloxy-acetic acid | 61% |
Cyclization Reactions
The acetic acid side chain participates in cyclizations to form heterocycles. For example, reaction with thiourea in POCl₃ yields 1,3,4-thiadiazole derivatives :
| Reagents/Conditions | Product | Yield |
|---|---|---|
| Thiourea, POCl₃, reflux | Thiadiazolo[5,4-b]pyridine analog | 58% |
Biological Interactions
The compound interacts with biological targets via hydrogen bonding (carboxylic acid) and π-stacking (thiadiazole ring). Derivatives exhibit activity in:
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiadiazole derivatives exhibit diverse properties depending on functional group substitutions. Below is a detailed comparison of Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid with three structurally related compounds:
[(4-Chloro-2,1,3-benzothiadiazol-5-yl)oxy]acetic Acid
- Substituent : 4-Chloro and O-linked acetic acid.
- Molecular Formula : C₈H₅ClN₂O₃S .
- Compared to the non-chlorinated analog, this compound likely exhibits higher electron affinity and reduced solubility in non-polar solvents due to increased polarity.
Benzo[c][1,2,5]thiadiazole-5-carboxylic Acid
- Substituent : Carboxylic acid directly attached at position 4.
- Molecular Formula : C₇H₄N₂O₂S .
- Key Properties :
- The carboxylic acid group increases acidity (pKa ~2–3), facilitating ionic interactions or coordination chemistry.
- Lower solubility in organic solvents compared to ester or acetic acid derivatives but advantageous for aqueous-phase reactions.
Methyl Benzo-2,1,3-thiadiazole-5-carboxylate
- Substituent : Methyl ester at position 5.
- Molecular Formula : C₈H₆N₂O₂S .
- Key Properties :
- The ester group reduces polarity, enhancing solubility in organic solvents (e.g., chloroform, toluene).
- Acts as a synthetic precursor; the ester can be hydrolyzed to a carboxylic acid for further functionalization.
Table 1: Structural and Functional Comparison of Benzothiadiazole Derivatives
*Calculated using atomic masses (C:12.01, H:1.01, Cl:35.45, N:14.01, O:16.00, S:32.07).
Research Findings and Implications
- Electronic Properties : Chlorine and carboxylic acid substituents increase electron deficiency, critical for electron-accepting materials in OPVs . The acetic acid derivative’s polarity may improve blend morphology in polymer solar cells.
- Solubility Trends : Methyl esters (e.g., ) favor processing in organic solvents, while carboxylic acids () or acetic acid derivatives are preferable for aqueous or polar environments.
- Synthetic Utility: The chloro-acetic acid derivative () could serve as a monomer in conjugated polymers, whereas esterified analogs () are intermediates for post-synthetic modifications.
Q & A
Q. What are the recommended synthetic routes for Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid, and how can purity be optimized?
The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzo[1,2,5]thiadiazole core. For example, nucleophilic substitution at the 5-position of the heterocycle with a hydroxyl-containing intermediate, followed by coupling to an acetic acid derivative via esterification or ether formation. Purification is critical; column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is commonly employed to achieve >95% purity . Reaction yields can be improved by optimizing stoichiometry, temperature, and catalysts (e.g., palladium for cross-coupling steps).
Q. How should researchers characterize the electronic properties of benzo[1,2,5]thiadiazole derivatives?
Key methods include:
- Cyclic Voltammetry (CV): To determine redox potentials and estimate HOMO/LUMO energy levels. For example, the benzo[1,2,5]thiadiazole core typically exhibits a LUMO near -3.5 eV, making it electron-deficient .
- UV-Vis Spectroscopy: To assess absorption maxima (λmax) and bandgap. Derivatives often show strong absorption in the visible range (400–600 nm), useful for optoelectronic applications .
- Density Functional Theory (DFT): To model electronic transitions and confirm experimental data .
Q. What spectroscopic techniques are essential for structural confirmation?
- <sup>1</sup>H/<sup>13</sup>C NMR: To verify substituent positions and integration ratios. For example, the acetic acid moiety’s methylene protons appear as a singlet near δ 4.5–5.0 ppm .
- High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., C8H6N2O3S requires m/z 210.0174) .
- FT-IR: To identify functional groups (e.g., C=O stretch at ~1700 cm<sup>-1</sup> for the acetic acid group) .
Advanced Research Questions
Q. How can this compound be integrated into bulk-heterojunction solar cells to enhance power conversion efficiency (PCE)?
The benzo[1,2,5]thiadiazole unit acts as an electron-accepting (A) moiety. Design strategies include:
- Donor-Acceptor (D-A) Architecture: Coupling with electron-rich donors (e.g., triarylamine-cyclopentadithiophene) to form push-pull sensitizers. This enhances charge separation and broadens light absorption .
- Optimization of Open-Circuit Voltage (VOC): Adjust the LUMO level of the acceptor to minimize energy loss. For benzo[1,2,5]thiadiazole derivatives, VOC values of 0.7–1.0 V have been reported in polymer-fullerene systems .
- Device Fabrication: Spin-coating blends with PCBM (phenyl-C61-butyric acid methyl ester) and testing under AM 1.5G illumination .
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions or target specificity. Recommended approaches:
- Dose-Response Curves: Establish EC50/IC50 values across multiple cell lines (e.g., cancer vs. normal cells) .
- Molecular Docking Simulations: Predict binding affinities to enzymes/receptors (e.g., kinases) using software like AutoDock Vina. Compare results with experimental IC50 values to validate hypotheses .
- Metabolic Stability Assays: Assess compound degradation in liver microsomes to rule out false negatives due to rapid metabolism .
Q. How does pH stability impact pharmacological applications, and how can it be optimized?
Benzo[1,2,5]thiadiazole derivatives may degrade under acidic/basic conditions. Methodologies include:
- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Protective Formulations: Use enteric coatings or nanoencapsulation (e.g., PLGA nanoparticles) to shield the compound from gastric pH .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF3) to enhance stability .
Q. What strategies improve the compound’s efficacy in enzyme inhibition studies?
- Structure-Activity Relationship (SAR): Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the benzene or thiadiazole ring. Test inhibition against target enzymes (e.g., kinases, proteases) .
- Kinetic Studies: Determine inhibition mode (competitive/non-competitive) using Lineweaver-Burk plots .
- Co-crystallization: Resolve X-ray structures of the compound bound to the enzyme to guide rational design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
